molecular formula C12H10O2 B13447782 3-(Hydroxymethyl)naphthalene-1-carbaldehyde

3-(Hydroxymethyl)naphthalene-1-carbaldehyde

Cat. No.: B13447782
M. Wt: 186.21 g/mol
InChI Key: VMQSVHIHLOVDRF-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)naphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H10O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a hydroxymethyl group (-CH2OH) and an aldehyde group (-CHO) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)naphthalene-1-carbaldehyde typically involves the functionalization of naphthalene derivatives. One common method is the formylation of 3-(Hydroxymethyl)naphthalene using reagents such as paraformaldehyde and a Lewis acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 3-(Carboxymethyl)naphthalene-1-carbaldehyde.

    Reduction: 3-(Hydroxymethyl)naphthalene-1-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Hydroxymethyl)naphthalene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for the preparation of functionalized naphthalene derivatives.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)naphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaldehyde: Similar structure but lacks the hydroxymethyl group.

    2-Naphthaldehyde: Aldehyde group positioned at the 2-position of the naphthalene ring.

    3-(Methoxymethyl)naphthalene-1-carbaldehyde: Contains a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

3-(Hydroxymethyl)naphthalene-1-carbaldehyde is unique due to the presence of both hydroxymethyl and aldehyde functional groups, which provide distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

3-(hydroxymethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H10O2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6,8,13H,7H2

InChI Key

VMQSVHIHLOVDRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)CO

Origin of Product

United States

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